MPC-2130 is classified as an antineoplastic agent and is notable for its effectiveness against multidrug-resistant tumors. It does not serve as a substrate for several multidrug resistance transporters, such as P-glycoprotein 1, multidrug resistance-associated protein 1, and breast cancer resistance protein 1. This characteristic enhances its potential utility in treating tumors that express these efflux pumps .
The synthesis of MPC-2130 involves several chemical processes that typically include polymerization techniques. Although specific synthetic pathways for MPC-2130 are not extensively detailed in the available literature, related compounds often utilize methods such as:
For example, similar compounds have been synthesized using methacryloyl chloride in the presence of amines under controlled conditions to yield specific methacrylamide derivatives .
The molecular structure of MPC-2130 is characterized by a complex arrangement conducive to its biological activity. While specific structural data for MPC-2130 itself is limited, related compounds often exhibit:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to elucidate the structure of such compounds.
MPC-2130 participates in various chemical reactions that are essential for its function as an apoptosis inducer:
These reactions underline the compound's role in triggering programmed cell death in cancer cells.
The mechanism through which MPC-2130 induces apoptosis involves several key processes:
This multi-step process highlights the compound's potential effectiveness in overcoming resistance mechanisms in cancer therapy .
MPC-2130 possesses distinct physical and chemical properties that influence its application:
Property | Description |
---|---|
IUPAC Name | Not specified |
Appearance | Solid powder |
Purity | Greater than 98% |
Solubility | Soluble in dimethyl sulfoxide; insoluble in water |
Storage Conditions | Dry, dark environment at 0 - 4 °C for short-term; -20 °C for long-term storage |
Shelf Life | More than 5 years if stored properly |
These properties are critical for ensuring the stability and efficacy of MPC-2130 during research applications .
MPC-2130 has significant potential applications in scientific research, particularly in oncology:
MPC-2130 emerged from Myriad Genetics' oncology pipeline in the early 2000s as a novel small-molecule therapeutic candidate targeting refractory cancers. Its development was driven by the need to overcome multidrug resistance (MDR) in relapsed malignancies, a major limitation of conventional chemotherapeutics. Preclinical studies revealed its unique mechanism as a broad-acting apoptosis inducer that evaded MDR pumps—cellular efflux mechanisms that expel drugs like paclitaxel from cancer cells [3]. Unlike traditional microtubule inhibitors, MPC-2130 demonstrated potency against diverse cancer lineages, including Burkitt’s lymphoma, T-cell lymphoma, and solid tumors like ovarian and prostate cancer in xenograft models [3].
The compound gained academic significance through presentations at major forums, such as the 2005 American Association for Cancer Research (AACR) meeting, where Myriad highlighted its tumor growth inhibition in murine models. Notably, MPC-2130 reduced ovarian and prostate tumor volumes by 65% and 58%, respectively, outperforming standard-of-care agents like carboplatin [3]. These findings positioned it as a promising candidate for cancers with limited treatment options.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7